2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide
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Overview
Description
2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2,7-dimethylindole with acetohydrazide. The process can be carried out under reflux conditions using methanol as a solvent and methanesulfonic acid as a catalyst . The reaction yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted indole compounds .
Scientific Research Applications
2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound exhibits potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)acetohydrazide
- 2-(5-fluoro-1H-indol-3-yl)acetohydrazide
- 2-(1H-indol-3-yl)acetic acid
Uniqueness
2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide is unique due to the presence of the 2,7-dimethyl groups on the indole ring. These methyl groups can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-7-4-3-5-9-10(6-11(16)15-13)8(2)14-12(7)9/h3-5,14H,6,13H2,1-2H3,(H,15,16) |
InChI Key |
BQKOVHAKSDEHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)NN |
Origin of Product |
United States |
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